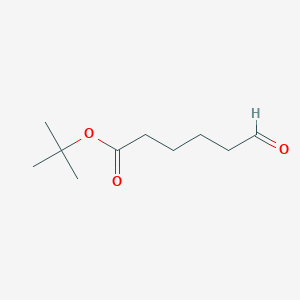

tert-Butyl 6-oxohexanoate

CAS No.:

Cat. No.: VC13824572

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O3 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | tert-butyl 6-oxohexanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h8H,4-7H2,1-3H3 |

| Standard InChI Key | NLHDDMANTVRMMF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCCCC=O |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCC=O |

Introduction

Structural and Molecular Characteristics

tert-Butyl 6-oxohexanoate is defined by the IUPAC name tert-butyl 6-oxohexanoate, with a molecular weight of 186.25 g/mol. Its structure comprises a six-carbon aliphatic chain terminating in a ketone group (6-oxo) and a tert-butyl ester moiety at the carboxylate end. The SMILES notation (CC(C)(C)OC(=O)CCCCC=O) and InChIKey (NLHDDMANTVRMMF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Molecular descriptors of tert-butyl 6-oxohexanoate

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₈O₃ |

| Molecular weight | 186.25 g/mol |

| CAS registry | VCID: VC13824572 |

| SMILES | CC(C)(C)OC(=O)CCCCC=O |

| InChIKey | NLHDDMANTVRMMF-UHFFFAOYSA-N |

The compound’s ketone group renders it electrophilic, facilitating reactions such as hydride reductions or Grignard additions, while the tert-butyl ester enhances stability against hydrolysis compared to methyl or ethyl esters .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s primary utility lies in its role as a precursor to bioactive molecules. For example, tert-butyl esters are critical intermediates in the synthesis of HMG-CoA reductase inhibitors (statins), which are pivotal in cholesterol management . The ketone group in tert-butyl 6-oxohexanoate can undergo further functionalization, such as cyanohydrin formation or aldol condensations, to generate stereochemical complexity required in drug molecules .

Specialty Chemicals

In agrochemistry, the compound’s reactivity enables the production of herbicides and insecticides. The tert-butyl group’s steric bulk can influence the pharmacokinetic properties of resultant molecules, enhancing metabolic stability.

Physicochemical Properties and Reactivity

The compound’s solubility profile is dictated by its ester and ketone functionalities. It is sparingly soluble in water but miscible with organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. The ketone group (νC=O ~1700 cm⁻¹ in IR) and ester carbonyl (νC=O ~1740 cm⁻¹) provide distinct spectroscopic handles for characterization.

Table 2: Reactivity profile of tert-butyl 6-oxohexanoate

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | 6-Hydroxyhexanoate ester |

| Grignard addition | RMgX | Tertiary alcohol |

| Hydrolysis | H₃O⁺/OH⁻ | 6-Oxohexanoic acid |

Comparative Analysis with Related Esters

The tert-butyl group’s steric hindrance differentiates this ester from linear analogs. For example, methyl 6-oxohexanoate is more prone to hydrolysis under acidic or basic conditions, whereas the tert-butyl variant remains stable, enabling prolonged reaction times in multi-step syntheses .

Table 3: Stability comparison of 6-oxohexanoate esters

| Ester | Hydrolysis half-life (pH 7) |

|---|---|

| Methyl | 2 hours |

| Ethyl | 6 hours |

| tert-Butyl | >24 hours |

Emerging Research Directions

Recent studies explore tert-butyl 6-oxohexanoate’s potential in asymmetric catalysis and polymer chemistry. Its ketone group serves as a handle for photo-crosslinking in polymer networks, while enzymatic resolutions using lipases could yield enantiomerically pure intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume